

Combining Iadademstat with Azacitidine in AML Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Iadademstat*

Cat. No.: *B10759884*

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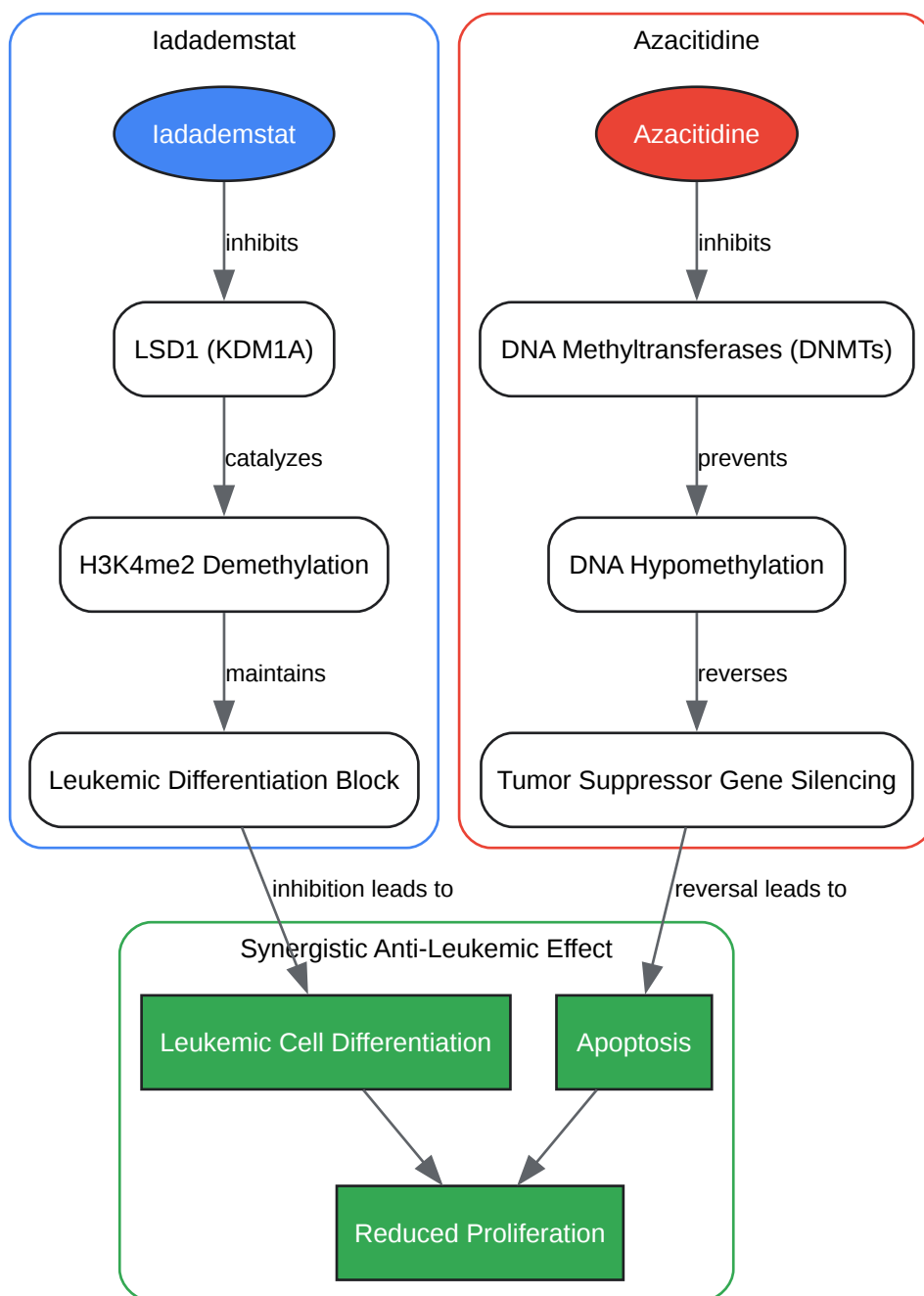
For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologically aggressive malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. The combination of **Iadademstat** (ORY-1001), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), and azacitidine, a hypomethylating agent, has emerged as a promising therapeutic strategy in AML. Preclinical studies have demonstrated a strong synergistic anti-leukemic effect, and clinical trials are ongoing to evaluate the safety and efficacy of this combination.^{[1][2][3][4]} This document provides detailed application notes and protocols for studying the combination of **Iadademstat** and azacitidine in AML models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Iadademstat is an oral, small molecule that irreversibly inhibits LSD1 (also known as KDM1A), an enzyme that plays a crucial role in maintaining the differentiation block in AML blasts.^{[1][3][5][6][7]} By inhibiting LSD1, **Iadademstat** promotes the differentiation of leukemic cells and reduces the leukemic stem cell burden.^{[1][6]} Azacitidine is a nucleoside analog that incorporates into DNA and RNA. Its primary anti-neoplastic mechanism in AML is the inhibition of DNA methyltransferases, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.^{[8][9]} The combination of these two agents targets distinct but complementary epigenetic pathways, leading to a synergistic anti-leukemic effect.

Signaling Pathway of **ladademstat** and Azacitidine in AML[Click to download full resolution via product page](#)Caption: Synergistic mechanism of **ladademstat** and azacitidine in AML.

Data Presentation

In Vitro Efficacy of ladademstat and Azacitidine in AML Cell Lines

Cell Line	Drug	IC50 (nM)
MOLM-13	ladademstat	~1
Azacitidine	~500	
MV4-11	ladademstat	~1
Azacitidine	~750	
HL-60	ladademstat	~5
Azacitidine	~1000	

Note: The IC50 values are approximate and based on publicly available preclinical data. Actual values may vary depending on experimental conditions.

Clinical Efficacy of ladademstat and Azacitidine Combination (ALICE Trial)

Parameter	Result
Overall Response Rate (ORR)	81% ^[8]
Complete Remission (CR/CRi)	64% of responders ^[8]
Median Time to Response	55 days
Duration of Response	77% of CR/CRi lasting > 6 months

Experimental Protocols

Cell Culture and Reagents

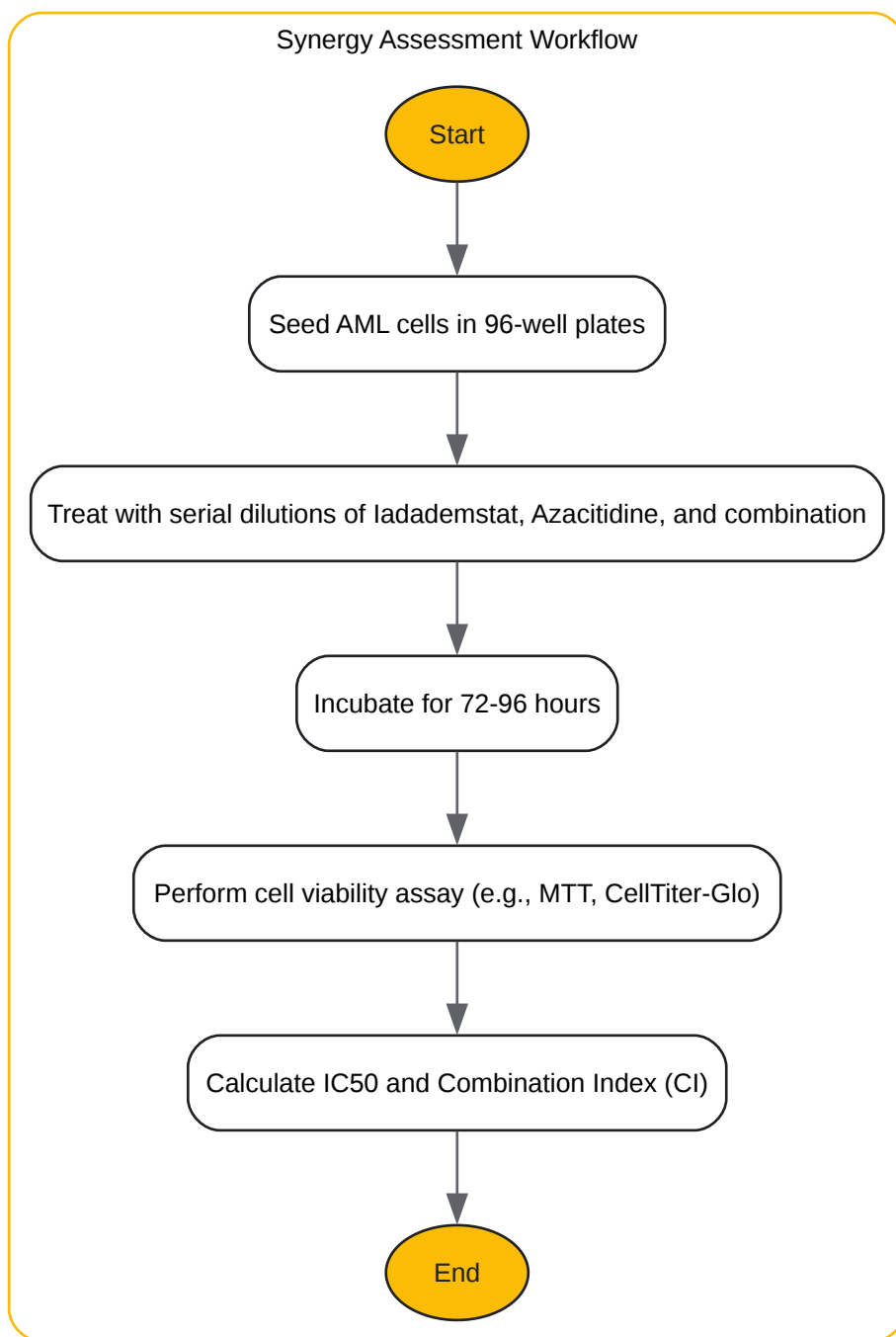
- Cell Lines: Human AML cell lines such as MOLM-13, MV4-11, and HL-60 can be used.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- **Iadademstat** (ORY-1001): Prepare a stock solution in DMSO.
- Azacitidine: Prepare a fresh stock solution in DMSO or PBS before each experiment.

In Vitro Synergy Assessment

Objective: To determine the synergistic effect of **Iadademstat** and azacitidine on the proliferation of AML cells.

Workflow for In Vitro Synergy Assessment



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Caption: Workflow for assessing in vitro synergy.

Protocol:

- Seed AML cells in 96-well plates at an appropriate density.

- Prepare serial dilutions of **iadademstat** and azacitidine, both individually and in combination at a constant ratio.
- Add the drug solutions to the cells and incubate for 72-96 hours.
- Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
- Calculate the IC50 values for each drug alone and in combination.
- Determine the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy.

Apoptosis Assay

Objective: To evaluate the induction of apoptosis by the combination treatment.

Protocol:

- Treat AML cells with **iadademstat**, azacitidine, or the combination for 48-72 hours.
- Harvest the cells and wash with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI).
- Incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis

Objective: To determine the effect of the combination treatment on cell cycle progression.

Protocol:

- Treat AML cells with **iadademstat**, azacitidine, or the combination for 24-48 hours.

- Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Objective: To investigate the molecular mechanisms underlying the synergistic effect.

Protocol:

- Treat AML cells with **iadademstat**, azacitidine, or the combination for 24-72 hours.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, p21, and differentiation markers such as CD11b and CD86).
- Incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Efficacy in AML Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the combination treatment in an in vivo setting.

Protocol:

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

- Cell Implantation: Subcutaneously or intravenously inject a suitable AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells.
- Treatment: Once tumors are established or engraftment is confirmed, randomize the mice into treatment groups: vehicle control, **iadademstat** alone, azacitidine alone, and the combination.
- Dosing: Administer **iadademstat** orally and azacitidine via subcutaneous or intraperitoneal injection according to a predetermined schedule.
- Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous models) or by bioluminescence imaging (for disseminated models). Monitor animal body weight and overall health.
- Endpoint: Euthanize the mice when tumors reach a predetermined size or when animals show signs of distress. Collect tumors and other tissues for further analysis (e.g., histology, western blotting).

Conclusion

The combination of **iadademstat** and azacitidine represents a promising therapeutic approach for AML by co-targeting key epigenetic pathways. The protocols outlined in this document provide a framework for researchers to investigate the synergistic anti-leukemic effects and underlying mechanisms of this combination in preclinical AML models. Rigorous preclinical evaluation is crucial for the successful clinical translation of this combination therapy.

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